molecular formula C9H19N B1442805 3-(Pentan-3-yl)pyrrolidine CAS No. 1249423-87-7

3-(Pentan-3-yl)pyrrolidine

Cat. No.: B1442805
CAS No.: 1249423-87-7
M. Wt: 141.25 g/mol
InChI Key: UHXYYXBIULXIAA-UHFFFAOYSA-N
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Description

3-(Pentan-3-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentan-3-yl group attached to the third position of the pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.

Biochemical Analysis

Biochemical Properties

3-(Pentan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). These interactions can influence the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, this compound can bind to certain receptor proteins, modulating their activity and influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating the activity of enzymes like MAOs, this compound can alter the levels of neurotransmitters, impacting cell communication and signaling . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with MAOs can result in the inhibition of these enzymes, leading to increased levels of neurotransmitters . Additionally, this compound can interact with receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biochemical response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioactivity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Chemical Reactions Analysis

3-(Pentan-3-yl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives of the pyrrolidine ring, as well as substituted pyrrolidines with different functional groups .

Comparison with Similar Compounds

3-(Pentan-3-yl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine, pyrrolizines, and pyrrolidine-2-one. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, which influence their biological activity and chemical properties . For instance, pyrrolidine-2-one derivatives are known for their anti-inflammatory and anticancer activities, while pyrrolizines exhibit antimicrobial and antiviral properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical characteristics.

Properties

IUPAC Name

3-pentan-3-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXYYXBIULXIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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